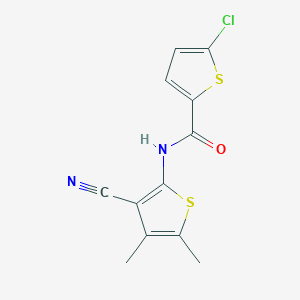

5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide

Description

This compound belongs to the thiophene carboxamide class, characterized by a 5-chloro-substituted thiophene core linked to a carboxamide group. The substituent at the N-position includes a 3-cyano-4,5-dimethylthiophen-2-yl moiety, which introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name |

5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2OS2/c1-6-7(2)17-12(8(6)5-14)15-11(16)9-3-4-10(13)18-9/h3-4H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFVXXSXTJYXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the cyclization of 2-aminothiophene derivatives with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate thiophene carboxamide, which is then chlorinated and cyano-substituted to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can also be employed to improve reaction rates and product yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: : Reduction reactions can lead to the formation of thiophene derivatives with reduced functional groups.

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include thiophene sulfoxides, thiophene sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Medicinal Chemistry: : It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer and microbial infections.

Material Science: : Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

Biology: : It can be employed as a probe in biological studies to understand cellular processes and interactions.

Industry: : The compound is utilized in the development of new materials and chemicals with improved performance and sustainability.

Mechanism of Action

The mechanism by which 5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with molecular targets and pathways within biological systems. The cyano and chloro groups play a crucial role in binding to specific receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

Key Observations :

- Steric Hindrance : The 4,5-dimethyl groups on the thiophene ring may reduce solubility compared to less substituted derivatives like 8a .

- Pharmacological Relevance: Rivaroxaban () shares the 5-chloro-thiophene carboxamide core but incorporates a morpholine-oxazolidinone moiety, which is critical for its anticoagulant activity. This highlights how substituent variation dictates biological targeting .

Stability and Crystallinity

- The crystalline form of a related compound () exhibits high stability under humid conditions due to strong hydrogen-bonding networks. While crystallinity data for the target compound are unavailable, analog studies () suggest that substituents like nitro or cyano groups influence packing via C–H⋯O/S interactions .

Biological Activity

5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of thiophene derivatives, including 5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide, is attributed to their ability to interact with various biological targets. These interactions can lead to significant physiological effects through several mechanisms:

- Enzyme Inhibition : Thiophene derivatives can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : They may modulate the activity of receptors, influencing signaling pathways.

- Gene Expression Alteration : These compounds can affect gene expression, impacting cellular functions.

Biological Activities

Research indicates that thiophene derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Compounds in this class have shown potential against various cancer cell lines.

- Antimicrobial Properties : They possess activity against bacterial and fungal pathogens.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation.

- Antioxidant Activity : Thiophene compounds can scavenge free radicals, providing protective effects against oxidative stress.

Antitumor Activity

A study evaluating the cytotoxic effects of thiophene derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358) reported promising results for compounds similar to 5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide. The study utilized both 2D and 3D cell culture methods to assess the efficacy of these compounds .

Table 1: Cytotoxicity of Thiophene Derivatives on Lung Cancer Cell Lines

| Compound | A549 IC50 (µM) | HCC827 IC50 (µM) | NCI-H358 IC50 (µM) |

|---|---|---|---|

| Compound 1 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |

| Compound 2 | 2.12 ± 0.21 | 5.13 ± 0.97 | 4.01 ± 0.95 |

| Compound 3 | Non-active | Moderate | Low |

The results indicate that certain thiophene derivatives exhibit significant cytotoxicity against cancer cells while having moderate effects on normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity .

Antimicrobial and Anti-inflammatory Properties

In addition to antitumor activity, thiophene derivatives have been studied for their antimicrobial and anti-inflammatory properties. For instance, a recent investigation showed that these compounds could effectively inhibit bacterial growth and reduce inflammatory markers in vitro .

Table 2: Biological Activities of Thiophene Derivatives

| Activity Type | Observed Effect |

|---|---|

| Antitumor | Significant cytotoxicity |

| Antimicrobial | Effective against multiple pathogens |

| Anti-inflammatory | Reduction in inflammatory cytokines |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing thiophene carboxamide derivatives, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling reactions between thiophene-2-carboxylic acid derivatives and substituted amines. For example, esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with ethanol/HCl yields intermediates, followed by condensation with thiophosgene and subsequent cyclization . Optimization includes solvent selection (e.g., dry chloroform for reflux), stoichiometric control, and reaction time adjustments (e.g., 5 h for thiophosgene reactions). Yield improvements (43–75%) are achieved via temperature control and purification by recrystallization .

Q. How are structural and purity characteristics validated for this compound?

- Analytical Techniques :

- IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

- NMR : ¹H/¹³C NMR assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .

- Mass Spectrometry : Validates molecular weight (e.g., M+1+ peaks at 384.8–447.7) .

- Melting Point : Consistency in melting ranges (e.g., 145–212°C) indicates purity .

Q. What in vitro assays are used to assess biological activity, such as enzyme inhibition?

- Methodology : Direct Factor Xa inhibition assays measure IC50 values using chromogenic substrates. For instance, competitive binding assays quantify inhibition kinetics (e.g., BAY 59-7939 IC50 = 0.7 nM) . Dose-response curves and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can polymorph screening and stability studies be designed for novel crystalline forms?

- Approach :

- Polymorph Screening : Solvent evaporation, slurrying, and temperature-gradient crystallization identify stable forms. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) distinguish polymorphs .

- Stability Testing : Accelerated stability studies (40°C/75% RH for 3–6 months) monitor degradation. HPLC tracks impurity profiles, while dynamic vapor sorption (DVS) assesses hygroscopicity .

Q. What computational and experimental strategies elucidate structure-activity relationships (SAR) for anticoagulant activity?

- SAR Analysis :

- Molecular Docking : Simulates binding to Factor Xa’s S1/S4 pockets (e.g., interactions with Tyr228, Glu146) .

- Analog Synthesis : Modifications at the 3-cyano-4,5-dimethylthiophene moiety test steric/electronic effects. For example, replacing Cl with Br reduces potency by 20% .

- Pharmacokinetic Modeling : Compartmental models predict bioavailability (e.g., rivaroxaban’s t½ = 5–13 h) using concentration-time data from LC-MS/MS .

Q. How are degradation pathways and impurity profiles characterized under stressed conditions?

- Forced Degradation Studies :

- Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 h identifies hydrolytic cleavage products (e.g., Impurity A: (R)-5-chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide) .

- Oxidative Stress : 3% H₂O₂ at RT for 6 h reveals sulfoxide derivatives. LC-HRMS and NMR fragment ions map degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.